

Spectroscopic Data and Analysis of N,N'-Di-tert-butylthiourea: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butylthiourea*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Di-**tert-butylthiourea**, a symmetrically substituted thiourea derivative. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N,N'-Di-**tert-butylthiourea**.

Table 1: ^1H and ^{13}C NMR Spectral Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H NMR	5.86	Broad Singlet	N-H
1.45	Singlet	$-\text{C}(\text{CH}_3)_3$	
^{13}C NMR	179.1	Singlet	C=S
52.8	Singlet	$-\text{C}(\text{CH}_3)_3$	
29.8	Singlet	$-\text{C}(\text{CH}_3)_3$	

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3379	Strong	N-H Stretch
2970	Strong	C-H Stretch (aliphatic)
1535	Strong	N-H Bend and C-N Stretch (Thioamide II)
1365	Strong	C-H Bend (tert-butyl)
1219	Strong	C=S Stretch (Thioamide I)

Sample Preparation: KBr Pellet

Table 3: Mass Spectrometry Fragmentation Data

m/z	Relative Intensity (%)	Proposed Fragment
188	25	[M] ⁺ (Molecular Ion)
132	15	[M - C ₄ H ₈] ⁺
117	100	[M - C ₄ H ₉ N] ⁺
76	30	[C ₄ H ₁₀ N] ⁺
57	85	[C ₄ H ₉] ⁺ (tert-butyl cation)

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

- Approximately 5-10 mg of **N,N'-Di-tert-butylthiourea** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 10-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Spectral Width: 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

- Temperature: 298 K.

Data Processing:

- The raw free induction decay (FID) is Fourier transformed.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **N,N'-Di-tert-butylthiourea** is finely ground with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- The homogenous mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a thin, transparent pellet.
- A background spectrum of a pure KBr pellet is recorded for background subtraction.

FTIR Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Apodization: Happ-Genzel function is commonly used.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

Sample Introduction:

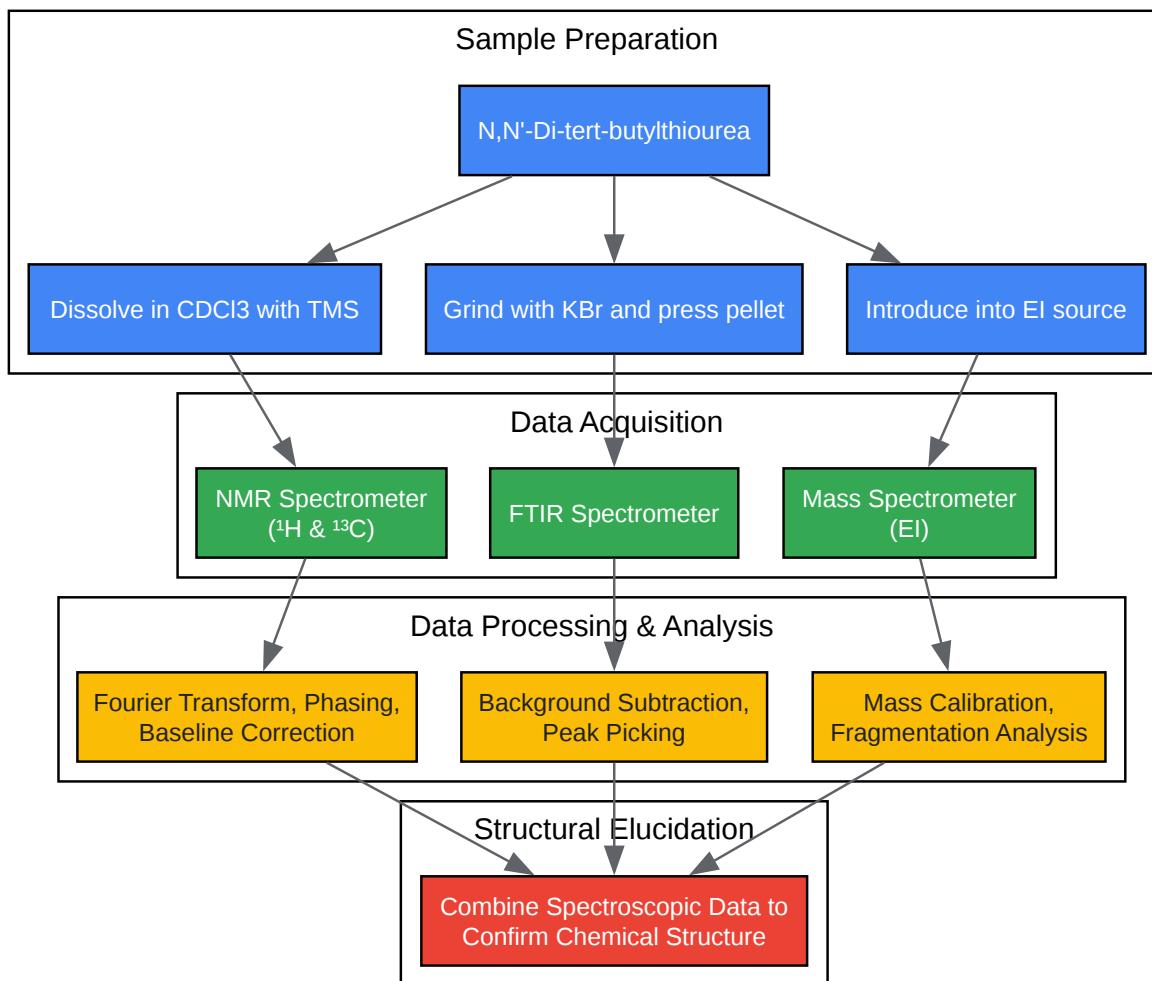
- A small amount of the solid **N,N'-Di-tert-butylthiourea** sample is introduced into the ion source via a direct insertion probe.
- The probe is heated to volatilize the sample into the gas phase.

Mass Spectrometry Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Scan Speed: 1-2 scans per second.
- Ion Source Temperature: 150-200 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N,N'-Di-tert-butylthiourea**.



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Caption: Workflow for Spectroscopic Analysis of N,N'-Di-tert-butylthiourea.

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